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Compound of Interest

Compound Name: 1H-pyrazole-4-carbaldehyde

Cat. No.: B053337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-pyrazole-4-carbaldehyde, a

versatile heterocyclic compound with significant applications in medicinal chemistry and drug

discovery. This document details its nomenclature, key experimental protocols for its use and

evaluation, and explores its role as a precursor to potent anti-inflammatory and antioxidant

agents.

Nomenclature and Identification
1H-pyrazole-4-carbaldehyde is known by a variety of names in chemical literature and

databases. Accurate identification is crucial for researchers. The following table summarizes its

primary identifiers and synonyms.
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Identifier Type Value

IUPAC Name 1H-pyrazole-4-carbaldehyde

CAS Number 35344-95-7[1][2][3]

Molecular Formula C₄H₄N₂O[1][2]

Molecular Weight 96.09 g/mol [1][2]

Synonyms

1H-Pyrazole-4-carboxaldehyde[1][3], 4-

Formylpyrazole[2][3], Pyrazole-4-

carbaldehyde[3], 4-Pyrazolecarboxaldehyde[3],

4-Formyl-1H-pyrazole, Pyrazole-4-

carboxaldehyde[3]

Synthesis of 1H-Pyrazole-4-Carbaldehyde
Derivatives
A common and effective method for the synthesis of 1H-pyrazole-4-carbaldehyde and its

derivatives is the Vilsmeier-Haack reaction. This reaction involves the formylation of a reactive

substrate, typically a hydrazone, using the Vilsmeier reagent (a mixture of phosphorus

oxychloride and dimethylformamide).

Detailed Experimental Protocol: Vilsmeier-Haack
Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-
carbaldehyde
This protocol describes the synthesis of a derivative of 1H-pyrazole-4-carbaldehyde, which is

a common scaffold for anti-inflammatory and antioxidant compounds.

Step 1: Formation of the Hydrazone

In a round-bottom flask, dissolve the starting acetophenone (e.g., acetophenone, 0.01 mol)

and a substituted benzohydrazide (e.g., benzoylhydrazine, 0.01 mol) in methanol (30 mL).

Add a catalytic amount of glacial acetic acid (3-4 drops).
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

The precipitated hydrazone is collected by filtration, washed with cold water, and dried.

Recrystallization from a suitable solvent like methanol can be performed for purification.

Step 2: Vilsmeier-Haack Formylation

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 0.012 mol)

to ice-cold dimethylformamide (DMF, 10 mL) with constant stirring.

To the freshly prepared Vilsmeier reagent, add the hydrazone synthesized in Step 1 (0.004

mol) in small portions.

Stir the reaction mixture at 60-70°C for 4-6 hours.

After the reaction is complete, pour the mixture onto crushed ice and neutralize with a

saturated solution of sodium bicarbonate (NaHCO₃).

The solid product, the 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative, is

collected by filtration, washed with water, and dried.

The crude product can be purified by column chromatography on silica gel using an

appropriate eluent system (e.g., ethyl acetate/hexane mixture).

Biological Activity and Evaluation
Derivatives of 1H-pyrazole-4-carbaldehyde have demonstrated significant potential as anti-

inflammatory and antioxidant agents. The following sections detail the experimental protocols

used to assess these biological activities.

Anti-inflammatory Activity: Carrageenan-Induced Paw
Edema in Rats
This widely used in vivo model is employed to evaluate the anti-inflammatory properties of

novel compounds.
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Experimental Protocol:

Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are fasted

overnight before the experiment with free access to water.

Grouping: The rats are divided into groups (n=6), including a control group, a standard group

(receiving a known anti-inflammatory drug like indomethacin or diclofenac sodium), and test

groups (receiving different doses of the synthesized pyrazole derivatives).

Drug Administration: The test compounds and the standard drug are administered orally or

intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control

group receives only the vehicle.

Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected

into the sub-plantar region of the right hind paw of each rat.

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0

hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4

hours) after the injection.

Data Analysis: The percentage inhibition of edema is calculated for each group using the

following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average paw volume of the control group, and Vt is the average paw volume

of the test or standard group.

Antioxidant Activity: DPPH Radical Scavenging Assay
This in vitro assay is a rapid and reliable method to determine the radical scavenging activity of

compounds.

Experimental Protocol:

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is

prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the

dark due to its light sensitivity.
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Preparation of Test and Standard Solutions: The synthesized pyrazole derivatives and a

standard antioxidant (e.g., ascorbic acid) are dissolved in a suitable solvent (e.g., methanol

or DMSO) to prepare stock solutions. A series of dilutions are then made to obtain different

concentrations.

Assay Procedure:

In a 96-well microplate or test tubes, add a specific volume of the test or standard solution

(e.g., 100 µL).

Add the DPPH solution (e.g., 100 µL) to each well/tube.

A control is prepared with the solvent and the DPPH solution.

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

Measurement: The absorbance of the solutions is measured at 517 nm using a

spectrophotometer or a microplate reader.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the

following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where A_control is the absorbance of the control, and A_sample is the absorbance of the

test or standard sample. The IC₅₀ value (the concentration of the compound that scavenges

50% of the DPPH radicals) is then determined by plotting the percentage of scavenging

activity against the concentration of the compound.[4]

Signaling Pathways and Mechanisms of Action
Anti-inflammatory Mechanism: COX-2 Inhibition
Many pyrazole derivatives exhibit their anti-inflammatory effects by selectively inhibiting the

cyclooxygenase-2 (COX-2) enzyme.[5] The COX-2 signaling pathway plays a crucial role in the

inflammatory response.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://marinebiology.pt/beu/files/pls/PL4-Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11324043/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inflammatory Stimuli
(e.g., Cytokines, Pathogens)

Phospholipase A2
(PLA2)

activates Cell Membrane Phospholipids Arachidonic Acidhydrolyzes to

Cyclooxygenase-2
(COX-2)

substrate for

Prostaglandins
(e.g., PGE2)

converts to Inflammation
(Pain, Fever, Swelling)

mediates

Pyrazole Derivative
(COX-2 Inhibitor)

inhibits

Click to download full resolution via product page

Caption: The COX-2 signaling pathway in inflammation and its inhibition by pyrazole

derivatives.

Pathway Description: Inflammatory stimuli trigger the activation of phospholipase A2 (PLA2),

which in turn releases arachidonic acid from the cell membrane. The COX-2 enzyme then

converts arachidonic acid into prostaglandins, which are key mediators of inflammation,

causing pain, fever, and swelling. Pyrazole derivatives can act as selective inhibitors of COX-2,

blocking the production of prostaglandins and thereby reducing inflammation.[6][7][8]

Drug Discovery and Development Workflow
The development of new drugs based on the 1H-pyrazole-4-carbaldehyde scaffold follows a

structured workflow from initial synthesis to potential clinical application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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